DG051 (free acid)

Aqueous Solubility In Vivo Formulation Oral Dosing

Research on LTA4H often faces reproducibility challenges due to poor solubility or off-target effects of tool compounds. DG051 (free acid) directly addresses these issues. - >30 mg/mL aqueous solubility and >80% oral bioavailability simplify in vivo dosing without complex formulations. - 37 nM human whole blood IC50 provides a robust ex vivo target engagement biomarker. - Clean selectivity profile (>50 targets at 10 µM) avoids confounding aminopeptidase inhibition seen with compounds like bestatin.

Molecular Formula C21H24ClNO4
Molecular Weight 389.9 g/mol
Cat. No. B12278307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG051 (free acid)
Molecular FormulaC21H24ClNO4
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)
InChIKeyPVCTYSQBVIGZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DG051 (Free Acid): LTA4H Inhibitor Profile


DG051 (free acid) is a small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the bifunctional zinc metalloenzyme that catalyzes the rate-limiting step in leukotriene B4 (LTB4) biosynthesis [1]. It was discovered through a fragment-based crystallography approach and advanced to Phase II clinical evaluation for the prevention of myocardial infarction and stroke [1][2]. The free acid form (CAS 929916-05-2) is distinguished from the hydrochloride salt by its optimized physicochemical properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) [1][3].

DG051 Substitution: Selectivity & Bioavailability Risks


LTA4H possesses dual epoxide hydrolase (EH) and aminopeptidase (AP) activities, and inhibitors vary widely in their functional selectivity profiles [1]. While some compounds inhibit both activities with similar potency, others exhibit a bias that can alter the balance between pro-inflammatory LTB4 reduction and preservation of the anti-inflammatory tripeptide PGP (Pro-Gly-Pro) [1]. Furthermore, the aqueous solubility and oral bioavailability of LTA4H inhibitors differ by orders of magnitude, directly impacting their utility in in vivo models and formulation development [2]. Substituting DG051 with a structurally related analog without accounting for these quantitative differences risks experimental irreproducibility and confounded pharmacological interpretation [3].

DG051 (Free Acid): Head-to-Head Comparison


Aqueous Solubility vs SC-57461

DG051 exhibits aqueous solubility greater than 30 mg/mL [1], a property critical for achieving high oral bioavailability and enabling flexible formulation for in vivo studies. In contrast, the clinical candidate SC-57461 has reported aqueous solubility of approximately 0.1 mg/mL . This 300-fold difference in solubility directly impacts the feasibility of intravenous administration and the range of achievable plasma exposures in preclinical models.

Aqueous Solubility In Vivo Formulation Oral Dosing

Oral Bioavailability vs JNJ-26993135

DG051 demonstrates consistently high oral bioavailability exceeding 80% in rat, dog, and monkey [1]. This value represents a significant differentiator, as many LTA4H inhibitors exhibit moderate to low oral bioavailability. For context, the clinically evaluated compound JNJ-26993135 has reported oral bioavailability of approximately 30-40% in rat [2]. This 2-fold or greater difference reduces the required oral dose to achieve target plasma concentrations and minimizes inter-individual variability in exposure.

Oral Bioavailability Pharmacokinetics In Vivo Pharmacology

Whole Blood Potency vs LYS006

In human whole blood stimulated with calcium ionophore A23187, DG051 inhibits LTB4 production with an IC50 of 37 nM [1]. The advanced clinical candidate LYS006, which is also in Phase II trials, exhibits an IC50 of 53 nM in the same assay format [2]. This 1.4-fold higher potency in a physiologically relevant matrix suggests that DG051 may achieve comparable LTB4 suppression at lower systemic exposures.

Whole Blood Assay Ex Vivo Pharmacology LTB4 Inhibition

Selectivity vs Bestatin

DG051 was profiled against a panel of more than 50 targets, including aminopeptidases, GPCRs, ion channels, and the hERG potassium channel, and demonstrated high selectivity with minimal inhibition at concentrations up to 10 µM . In contrast, the broad-spectrum aminopeptidase inhibitor bestatin (ubenimex) inhibits multiple aminopeptidases (APN/CD13, LAP, APB) with IC50 values ranging from 0.01 to 60 nM , confounding interpretation of LTA4H-specific pharmacology.

Selectivity Off-Target Effects Target Engagement

DG051 (Free Acid): Optimal Use Cases


Oral Pharmacology with Consistent Exposure

DG051's >80% oral bioavailability across species [1] and >30 mg/mL aqueous solubility [1] enable reliable oral dosing at high mg/kg levels without complex formulation. This makes DG051 the preferred LTA4H inhibitor for chronic oral dosing studies in rodent models of cardiovascular inflammation or metabolic disease, where consistent plasma exposure is critical for interpreting efficacy.

Whole Blood Target Engagement Assays

With a human whole blood IC50 of 37 nM [2], DG051 provides a robust ex vivo biomarker for confirming target engagement in preclinical species and potentially in clinical samples. Researchers can use DG051 to establish pharmacodynamic relationships between plasma concentration and LTB4 suppression, facilitating dose selection and proof-of-mechanism studies.

Clean LTA4H Mechanistic Studies

DG051's selectivity profile (>50 targets at 10 µM) ensures that observed anti-inflammatory effects are attributable to LTA4H inhibition rather than off-target aminopeptidase modulation. This is particularly valuable when dissecting the specific contribution of the LTB4 pathway in complex disease models where broad-spectrum aminopeptidase inhibitors like bestatin would introduce confounding variables.

Formulation Development & Salt Selection

The free acid form of DG051 (CAS 929916-05-2) offers distinct solubility and solid-state properties compared to the hydrochloride salt [1]. Its high intrinsic aqueous solubility (>30 mg/mL) simplifies solution formulations for IV and oral administration, making it an ideal reference compound for developing novel LTA4H inhibitor formulations or for salt screening studies aimed at optimizing physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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